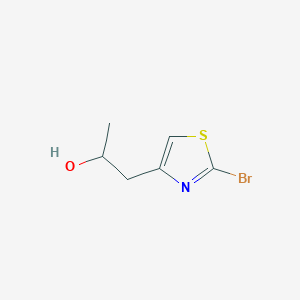
1-(2-Bromothiazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromothiazol-4-yl)propan-2-ol is an organic compound that belongs to the class of thiazole derivatives It features a bromine atom attached to the thiazole ring and a hydroxyl group on the propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromothiazol-4-yl)propan-2-ol typically involves the bromination of thiazole followed by the introduction of the propanol group. One common method is the reaction of 2-bromothiazole with propylene oxide under acidic or basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of thiazole in large-scale reactors followed by the addition of propanol under controlled temperature and pressure conditions. The use of automated systems helps in maintaining the purity and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromothiazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiazole-propanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 1-(2-Thiazolyl)propan-2-one.
Reduction: 1-(2-Thiazolyl)propan-2-ol.
Substitution: 1-(2-Aminothiazol-4-yl)propan-2-ol or 1-(2-Thiazolylthio)propan-2-ol.
Aplicaciones Científicas De Investigación
1-(2-Bromothiazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromothiazol-4-yl)propan-2-ol involves its interaction with various molecular targets. The bromine atom and thiazole ring can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1-Bromo-2-propanol: A secondary alcohol with a similar structure but lacks the thiazole ring.
2-(4-Bromothiazole)propan-2-ol: A closely related compound with slight structural variations.
Propan-1-ol: A simple alcohol without the bromine or thiazole functionalities.
Uniqueness: 1-(2-Bromothiazol-4-yl)propan-2-ol is unique due to the presence of both the bromine atom and the thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C6H8BrNOS |
|---|---|
Peso molecular |
222.11 g/mol |
Nombre IUPAC |
1-(2-bromo-1,3-thiazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H8BrNOS/c1-4(9)2-5-3-10-6(7)8-5/h3-4,9H,2H2,1H3 |
Clave InChI |
VUROCLUJTIROAS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CSC(=N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
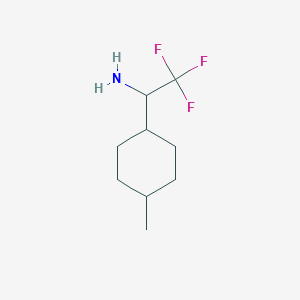
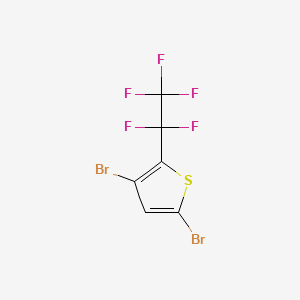
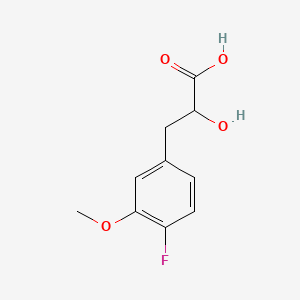
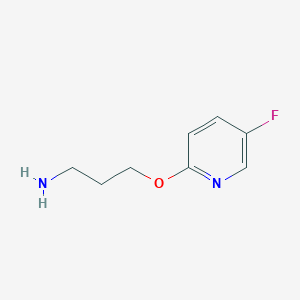

![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)



![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)


